(3beta,5alpha)-Cholestan-3-amine
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Overview
Description
(3beta,5alpha)-Cholestan-3-amine is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all body tissues. This compound is part of the cholestane family, which includes various derivatives of cholesterol that have been modified to exhibit different biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-Cholestan-3-amine typically involves the reduction of cholesterol derivatives followed by amination. One common method involves the reduction of cholest-5-en-3-one to cholestan-3-one, which is then converted to cholestan-3-amine through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3beta,5alpha)-Cholestan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
(3beta,5alpha)-Cholestan-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and cardiovascular health.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3beta,5alpha)-Cholestan-3-amine involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cholesterol-5,6-epoxide hydrolase. This interaction affects various cellular pathways, including those related to lipid metabolism and cell signaling.
Comparison with Similar Compounds
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: Another derivative of cholesterol with different hydroxyl groups.
Stigmasterol: A plant sterol with a structure similar to cholesterol.
Beta-Sitosterol: Another plant sterol with cholesterol-like properties.
Uniqueness
(3beta,5alpha)-Cholestan-3-amine is unique due to its specific amine group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C27H49N |
---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C27H49N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25H,6-17,28H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
RJNGJYWAIUJHOJ-QCYZZNICSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C |
Origin of Product |
United States |
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